molecular formula C14H13N3OS B7876054 2-isothiocyanato-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

2-isothiocyanato-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B7876054
M. Wt: 271.34 g/mol
InChI Key: DHJXMAZHECNPBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isothiocyanato-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-isothiocyanato-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, enhancing the compound’s biological activity .

Scientific Research Applications

2-isothiocyanato-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isothiocyanato-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one stands out due to its unique isothiocyanate group, which imparts distinct reactivity and biological activity. This functional group allows for versatile chemical modifications and enhances the compound’s potential as a pharmacological agent .

Properties

IUPAC Name

2-isothiocyanato-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14-11-8-10(15-9-19)5-6-12(11)16-13-4-2-1-3-7-17(13)14/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJXMAZHECNPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)N=C=S)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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